molecular formula C16H17N3O4S B12121491 methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

Cat. No.: B12121491
M. Wt: 347.4 g/mol
InChI Key: NMVRRHFAVGRUKA-QPEQYQDCSA-N
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Description

Methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₆H₁₅N₃O₄S

    CAS Number: 606955-28-6

    Molecular Weight: 345.38 g/mol

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Conversion of functional groups (e.g., alcohols to ketones).

    Reduction: Reduction of carbonyl groups (e.g., ketones to alcohols).

    Substitution: Replacement of functional groups (e.g., halogenation).

    Condensation: Formation of larger molecules from smaller ones.

Common reagents and conditions would depend on the specific reaction. Major products formed would vary based on the reaction type.

Scientific Research Applications

Researchers have explored the compound’s applications in:

    Medicine: Investigating its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory properties).

    Chemistry: Studying its reactivity and interactions with other molecules.

    Industry: Assessing its use in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds readily available.

Remember that this compound’s rarity and complexity contribute to its allure for researchers

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl (2Z)-2-[3-[(4-methoxyphenyl)methyl]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C16H17N3O4S/c1-22-12-5-3-11(4-6-12)8-18-9-17-16-19(10-18)15(21)13(24-16)7-14(20)23-2/h3-7H,8-10H2,1-2H3/b13-7-

InChI Key

NMVRRHFAVGRUKA-QPEQYQDCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2CN=C3N(C2)C(=O)/C(=C/C(=O)OC)/S3

Canonical SMILES

COC1=CC=C(C=C1)CN2CN=C3N(C2)C(=O)C(=CC(=O)OC)S3

Origin of Product

United States

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